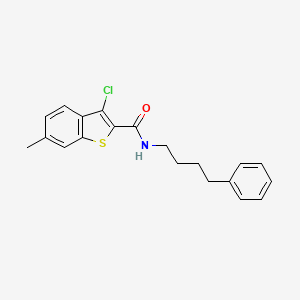![molecular formula C23H19IN2OS B11660506 2-(9H-fluoren-9-ylsulfanyl)-N'-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide](/img/structure/B11660506.png)
2-(9H-fluoren-9-ylsulfanyl)-N'-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide is a complex organic compound that features a fluorenyl group, a sulfanyl linkage, and an iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Sulfanyl Intermediate: This step involves the reaction of fluorenyl chloride with thiourea to form the fluorenyl sulfanyl intermediate.
Condensation Reaction: The intermediate is then reacted with 3-iodobenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The fluorenyl group provides a planar structure that can intercalate with DNA, while the iodophenyl group can participate in halogen bonding, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
- 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(4-iodophenyl)ethylidene]acetohydrazide
- 2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(2-iodophenyl)ethylidene]acetohydrazide
Uniqueness
2-(9H-fluoren-9-ylsulfanyl)-N’-[(1E)-1-(3-iodophenyl)ethylidene]acetohydrazide is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and binding properties. The 3-iodophenyl group provides a distinct steric and electronic environment compared to the 2- or 4-iodophenyl derivatives, potentially leading to different biological and chemical behaviors.
特性
分子式 |
C23H19IN2OS |
|---|---|
分子量 |
498.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylsulfanyl)-N-[(E)-1-(3-iodophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C23H19IN2OS/c1-15(16-7-6-8-17(24)13-16)25-26-22(27)14-28-23-20-11-4-2-9-18(20)19-10-3-5-12-21(19)23/h2-13,23H,14H2,1H3,(H,26,27)/b25-15+ |
InChIキー |
DCGHAZPRYAFTQQ-MFKUBSTISA-N |
異性体SMILES |
C/C(=N\NC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC(=CC=C4)I |
正規SMILES |
CC(=NNC(=O)CSC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC(=CC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11660430.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660438.png)
![3-[1,3-dioxo-5-(phenylcarbamoyl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11660439.png)
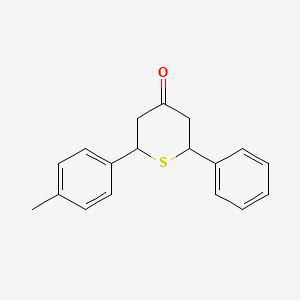
![7-[(4-bromobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11660449.png)
![Propan-2-yl 2-({[2-(2,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11660451.png)
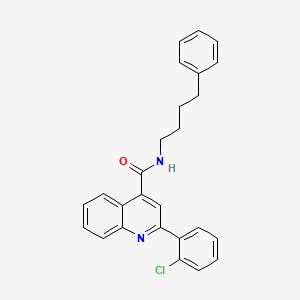
![[(1-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B11660456.png)
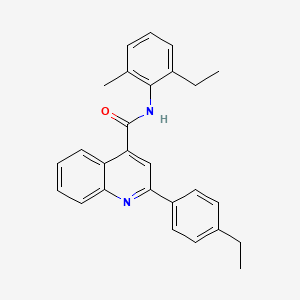
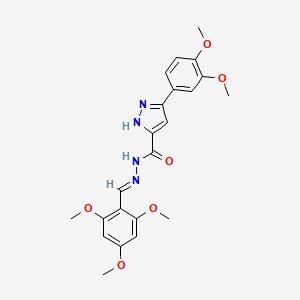
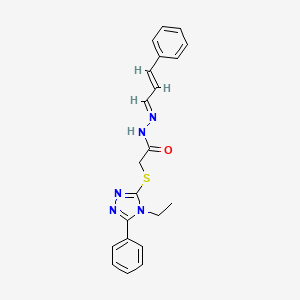
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11660484.png)
![N-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11660489.png)
